2-Propanol-2-d1

Catalog No.
S1522371
CAS No.
3972-26-7
M.F
C3H8O
M. Wt
61.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propanol-2-d1

CAS Number

3972-26-7

Product Name

2-Propanol-2-d1

IUPAC Name

2-deuteriopropan-2-ol

Molecular Formula

C3H8O

Molecular Weight

61.1 g/mol

InChI

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D

InChI Key

KFZMGEQAYNKOFK-WFVSFCRTSA-N

SMILES

CC(C)O

Synonyms

Propan-2-d-2-ol; 2-Propanol-2-d1; 2-Deuterioisopropanol; 2-Deuterio-2-propanol; Isopropyl-1-d Alcohol;

Canonical SMILES

CC(C)O

Isomeric SMILES

[2H]C(C)(C)O

Solvent:

  • High purity and deuteration: 2-Propanol-2-d1 offers high purity (often exceeding 98 atom % D) and specific deuteration at the second carbon position. This makes it a highly reliable solvent for various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy .
  • Solubility: It effectively dissolves a wide range of polar and non-polar compounds, making it suitable for various extraction and purification processes in research settings .

Isotopic Labeling:

  • NMR Spectroscopy: The specific deuterium atom in 2-Propanol-2-d1 acts as an internal standard or lock solvent in NMR spectroscopy. This helps in referencing and maintaining spectral stability, crucial for accurate analysis of complex molecules .
  • Mechanistic Studies: In specific research areas like studying reaction mechanisms, 2-Propanol-2-d1 can be employed as a deuterated substrate or solvent to track the movement of hydrogen atoms through the reaction pathway .

Cell Culture Studies:

  • Deuterium Exchange Spectroscopy (DXS): 2-Propanol-2-d1 finds application in DXS, a technique used to study protein dynamics and conformational changes in living cells. The exchange rate of hydrogen atoms with deuterium from the solvent provides valuable insights into protein structure and function .

Other Applications:

  • Beyond the mentioned areas, 2-Propanol-2-d1 can be utilized in other research fields, including material science, environmental studies, and pharmaceutical research, due to its specific properties and high purity.

2-Propanol-2-d1, also known as deuterated isopropanol, is a deuterated form of isopropanol (2-propanol) where one of the hydrogen atoms is replaced by deuterium, a stable isotope of hydrogen. Its molecular formula is C3H8OC_3H_8O and its CAS number is 3972-26-7. The presence of deuterium allows for unique applications in various scientific fields, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques due to its distinct spectral properties compared to its non-deuterated counterpart .

2-Propanol-2-d1 does not have a specific biological mechanism of action. Its primary function is as a solvent in NMR experiments. The deuteration simplifies the NMR spectrum by removing a specific hydrogen signal, allowing for better analysis of the molecule of interest.

2-Propanol-2-d1 shares similar hazards to regular isopropanol. It is flammable, can cause irritation to eyes and skin, and should be handled with appropriate personal protective equipment (PPE) [].

Similar to those of regular isopropanol. Key reactions include:

  • Oxidation: It can be oxidized to acetone or propan-2-one using oxidizing agents such as chromic acid or potassium permanganate.
  • Esterification: Reacting with carboxylic acids in the presence of an acid catalyst can produce esters.
  • Dehydration: Under acidic conditions, it can undergo dehydration to form propene .

These reactions are significant for synthetic organic chemistry and industrial applications.

While 2-Propanol-2-d1 itself has limited direct biological activity, its parent compound, isopropanol, exhibits properties such as central nervous system depression when ingested in significant amounts. The deuterated form may have different pharmacokinetics and metabolism, which can be useful in research settings for studying metabolic pathways without interference from non-deuterated compounds .

The synthesis of 2-Propanol-2-d1 typically involves the following methods:

  • Hydrogenation: The reduction of acetone using deuterium gas under catalytic conditions can yield 2-Propanol-2-d1.
  • Exchange Reactions: Reaction with deuterated water (D₂O) can lead to the incorporation of deuterium into the alcohol structure.
  • Deuterated Reagents: Using deuterated reagents in standard organic reactions can also produce 2-Propanol-2-d1 as a byproduct .

The primary applications of 2-Propanol-2-d1 include:

  • Nuclear Magnetic Resonance Spectroscopy: Used as a solvent due to its unique spectral characteristics.
  • Chemical Research: Acts as a tracer in studies involving metabolic pathways and reaction mechanisms.
  • Analytical Chemistry: Employed in various analytical techniques where isotopic labeling is advantageous .

Several compounds are structurally similar to 2-Propanol-2-d1, including:

Compound NameMolecular FormulaUnique Features
IsopropanolC₃H₈OCommon solvent; widely used in industrial applications
1-PropanolC₃H₈OPrimary alcohol; different reactivity patterns
EthanolC₂H₅OHSmaller alcohol; used in beverages and antiseptics
2-PropanolC₃H₈ONon-deuterated form; more common in consumer products

Uniqueness: The primary distinction of 2-Propanol-2-d1 lies in its isotopic labeling, which allows for enhanced tracking capabilities in scientific research compared to its non-deuterated analogs. This feature makes it invaluable for studies requiring precise measurements and observations without the confounding effects of regular hydrogen atoms .

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Dates

Modify: 2023-08-15

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